Cas no 2034479-00-8 (3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)

3-{[1-(3,3,3-Trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile is a fluorinated heterocyclic compound featuring a pyrazine core functionalized with a carbonitrile group and a piperidinyloxy linker bearing a trifluoropropanesulfonyl moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethylsulfonyl group contributes to improved binding affinity and selectivity in target interactions, while the pyrazine-carbonitrile scaffold offers versatility for further derivatization. Its well-defined synthetic route ensures high purity, supporting applications in drug discovery and material science. The compound’s stability under physiological conditions further underscores its utility in bioactive molecule development.
3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile structure
2034479-00-8 structure
Product Name:3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile
CAS No:2034479-00-8
MF:C13H15F3N4O3S
MW:364.3434
CID:5354114
Update Time:2025-06-08

3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
    • 3-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
    • 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile
    • Inchi: 1S/C13H15F3N4O3S/c14-13(15,16)3-7-24(21,22)20-6-1-2-10(9-20)23-12-11(8-17)18-4-5-19-12/h4-5,10H,1-3,6-7,9H2
    • InChI Key: UVSUUTMRXVGNHS-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])C([H])([H])C(F)(F)F)(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])OC1C(C#N)=NC([H])=C([H])N=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 569
  • XLogP3: 1.4
  • Topological Polar Surface Area: 105

3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile Pricemore >>

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Additional information on 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile

Introduction to 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS No. 2034479-00-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile, identified by its CAS number CAS No. 2034479-00-8, has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate fluorinated sulfonyl groups with piperidine and pyrazine scaffolds, which are well-documented for their pharmacological relevance.

The structural motif of 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile is characterized by a pyrazine core substituted with a nitrile group at the 2-position and an oxyalkyl chain linked to a piperidine ring that bears a trifluoropropylsulfonyl moiety. The presence of fluorine atoms in the trifluoropropylsulfonyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug candidates.

In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group, in particular, is known to increase the lipophilicity and binding affinity of molecules, making them more effective as drug candidates. The combination of these features in 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile suggests potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The pyrazine and piperidine rings provide versatile sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, modifications at the nitrile group or the sulfonyl-piperidine moiety could lead to enhanced selectivity or improved pharmacokinetic profiles. Such flexibility makes 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile an attractive candidate for medicinal chemists seeking to develop novel therapeutics.

The synthesis of CAS No. 2034479-00-8 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include the introduction of the trifluoropropylsulfonyl group onto the piperidine ring followed by coupling with the pyrazine derivative. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The biological activity of 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile has been explored in several preclinical studies. Initial findings suggest that this compound exhibits promising interactions with biological targets relevant to neurological diseases. The fluorinated sulfonyl group appears to modulate neurotransmitter receptor activity, potentially making it useful in the development of drugs for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, this compound has shown potential in anti-inflammatory research. Studies indicate that it can inhibit key enzymes involved in inflammation pathways by interacting with specific amino acid residues within these enzymes. This mechanism suggests that CAS No. 2034479-00-8 could be developed into a therapeutic agent for chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile are also under investigation. Preliminary data suggest that the compound exhibits good oral bioavailability and moderate tissue distribution upon administration. These characteristics are favorable for drug development, as they indicate potential for effective systemic delivery.

The future direction of research on this compound includes further optimization of its chemical structure to enhance its therapeutic efficacy and reduce potential side effects. Computational modeling and high-throughput screening techniques are being employed to identify structural modifications that could improve binding affinity and selectivity. Additionally, studies are underway to evaluate its safety profile in animal models before progressing to human clinical trials.

The significance of fluorinated compounds in modern drug discovery cannot be overstated. The unique electronic properties of fluorine atoms allow for precise modulation of molecular interactions, leading to more effective and targeted therapeutics. As research continues to uncover new applications for compounds like CAS No. 2034479-00-8, it is likely that we will see an increased use of fluorinated derivatives in clinical medicine.

In conclusion, 3-{[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS No. 2034479-00-8) represents a promising lead compound with potential applications in treating neurological and inflammatory diseases. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. As research advances, this compound holds promise for contributing significantly to the advancement of pharmaceutical sciences.

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